molecular formula C5H8ClN3 B050200 2-Aminomethylpyrimidine hydrochloride CAS No. 372118-67-7

2-Aminomethylpyrimidine hydrochloride

Cat. No.: B050200
CAS No.: 372118-67-7
M. Wt: 145.59 g/mol
InChI Key: RZNKMZKAXJTLQR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminomethylpyrimidine hydrochloride typically involves multiple steps. One common method starts with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves the use of urea and 1,3-tetramethoxy propane, followed by four-step synthesis using inexpensive metal catalysts like Raney nickel .

Industrial Production Methods: Industrial production methods focus on cost-efficiency and scalability. The use of Raney nickel as a catalyst instead of expensive palladium-carbon significantly reduces production costs and enhances the feasibility of large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Aminomethylpyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Aminomethylpyrimidine hydrochloride is unique due to its specific aminomethyl substitution, which enhances its reactivity and makes it a valuable intermediate in pharmaceutical synthesis. Its high purity and stability further distinguish it from other similar compounds .

Biological Activity

2-Aminomethylpyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of Biological Properties

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antibacterial, antifungal, and antiviral properties. It has shown effectiveness against various pathogens, making it a candidate for further development in antimicrobial therapies.
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit nitric oxide production in immune cells, which is crucial for its anti-inflammatory and immunomodulatory effects. This mechanism may contribute to its potential use in treating inflammatory diseases.
  • Cytotoxicity and Anticancer Potential : Preliminary studies suggest that this compound may have cytotoxic effects on cancer cells. Its structural similarities to other known cytostatic agents hint at its potential as an anticancer drug .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell proliferation in cancerous tissues. For instance, it has been noted to potentially inhibit thiamine-dependent processes, which are vital for cancer cell metabolism .
  • Receptor Interaction : It may interact with various receptors involved in immune responses, influencing cytokine production and other inflammatory mediators.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryInhibits nitric oxide production
CytotoxicReduces viability of cancer cells

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, the compound was tested against various bacterial strains. The results indicated significant inhibition zones compared to control groups treated with standard antibiotics such as gentamicin. The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

Case Study: Cytotoxicity in Cancer Research

Another study focused on the cytotoxic effects of this compound on HeLa cells (cervical cancer cells). The compound exhibited a dose-dependent decrease in cell viability, with an IC50 value indicating significant potency at concentrations that were well tolerated by normal fibroblast cells. This selectivity hints at its potential therapeutic use in oncology .

Current State of Research

Research on this compound is ongoing, with several studies aimed at elucidating its mechanisms and expanding its applications:

  • Synthesis and Derivatives : New derivatives are being synthesized to enhance potency and selectivity against specific targets. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds for better efficacy .
  • In Silico Studies : Computational methods are being employed to predict interactions between the compound and biological targets, facilitating the identification of promising candidates for drug development .

Properties

IUPAC Name

pyrimidin-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c6-4-5-7-2-1-3-8-5;/h1-3H,4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNKMZKAXJTLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591260
Record name 1-(Pyrimidin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372118-67-7
Record name 2-Pyrimidinemethanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372118-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyrimidin-2-yl)methanamine hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372118677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Pyrimidin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyrimidin-2-yl)methanamine hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.219.965
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Aminomethylpyrimidine maleate 70 g and ethanol 280 ml are put in a 4 neck-flask (2 L). To the suspension is dropped a solution of hydrogen chloride in ethanol (previously prepared) 69.6 g over a period of 10 minutes, and the mixture is stirred at 70° C. for 2 hours. After reaction ethyl acetate 560 ml is dropped thereto at 60° C. and the mixture is gradually cooled to 30° C. and stirred for 30 minutes under ice cooling. The resulting crystals are collected by filtration, washed with a cold mixture of ethanol and ethyl acetate (1:2) 140 ml and dried to give 2-aminomethylpyrimidine hydrochloride as powder-like crystals 43.1 g. mp 207-210 (decomposition)
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
560 mL
Type
reactant
Reaction Step Three
Quantity
280 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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